molecular formula C13H9F5O2 B13485405 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13485405
M. Wt: 292.20 g/mol
InChI Key: KSUMIPAYQBAYBA-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C13H9F5O2. This compound is notable for its unique bicyclo[1.1.1]pentane core structure, which is often used as a bioisostere for benzene rings in medicinal chemistry . The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific research applications.

Preparation Methods

The synthesis of 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a compound characterized by its unique bicyclic structure and multiple fluorinated groups. Its molecular formula is C13H9F5O2C_{13}H_9F_5O_2, with a molecular weight of approximately 292.2 g/mol. The bicyclo[1.1.1]pentane core offers significant advantages in medicinal chemistry, enhancing stability and bioactivity while mimicking the properties of aromatic compounds .

Structure and Properties

The structural uniqueness of this compound lies in its combination of multiple fluorine atoms and a bicyclic framework, which contributes to its potential biological activity. The predicted boiling point is approximately 341.9 °C, and it has a predicted density of 1.54 g/cm³ at 20 °C . The acidity constant (pKa) is estimated to be around 3.07, indicating its potential behavior in biological systems .

Biological Activity

Research highlights several promising biological activities associated with compounds containing bicyclo[1.1.1]pentane structures, including:

  • Anticancer Activity : Bicyclic compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activity.
  • Enzyme Inhibition : Studies indicate that these compounds can act as inhibitors for specific enzymes involved in metabolic pathways.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

The biological activity of this compound may involve:

  • Receptor Binding : The compound may interact with specific receptors, altering signaling pathways involved in cell proliferation and survival.
  • Metabolic Pathway Interference : By inhibiting key enzymes, it can disrupt metabolic processes critical for the survival of pathogens or cancer cells.
  • Oxidative Stress Induction : The presence of fluorine atoms may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage in target cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound framework:

  • Synthesis of Derivatives : Various synthetic routes have been developed to create analogs with enhanced biological activities. For example, modifications at the carboxylic acid position have led to increased potency against specific cancer types .
  • In Vivo Studies : Animal models have demonstrated the efficacy of certain derivatives in reducing tumor growth and improving survival rates in cancer models .
  • Pharmacokinetics : Research has shown that these compounds exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics .

Properties

Molecular Formula

C13H9F5O2

Molecular Weight

292.20 g/mol

IUPAC Name

2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20)

InChI Key

KSUMIPAYQBAYBA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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